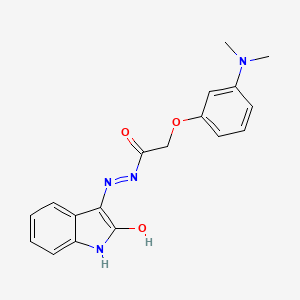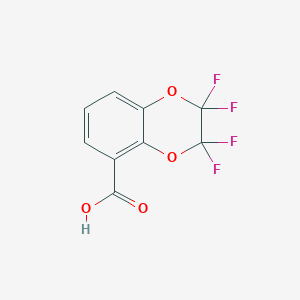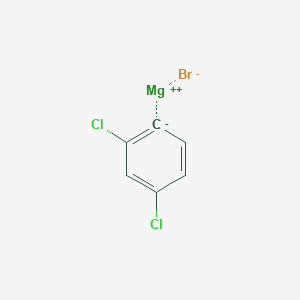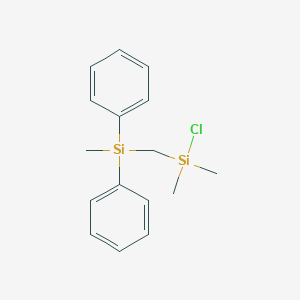
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide (N-Aza-MDEA) is a synthetic compound that has been studied for its potential uses in various scientific research applications. N-Aza-MDEA is a member of the class of compounds known as aza-heterocycles, which are characterized by the presence of an amino group and a nitrogen-containing heterocycle. This compound has been studied for its ability to act as an inhibitor of enzymes and for its biochemical and physiological effects.
科学的研究の応用
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide has been studied for its potential uses in various scientific research applications. This compound has been demonstrated to act as an inhibitor of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. This compound has also been studied for its ability to act as a fluorescent probe for the detection of metal ions, as well as for its potential use as an antifungal agent.
作用機序
The mechanism of action of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as cytochrome P450, which results in the inhibition of enzyme activity. This compound is also thought to act as a fluorescent probe for the detection of metal ions by binding to the metal ions and emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to inhibit the activity of enzymes such as cytochrome P450, which could potentially lead to changes in the metabolism of drugs. Additionally, this compound has been studied for its potential use as an antifungal agent and for its ability to act as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
The use of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is stable and non-toxic. Additionally, the compound has a wide range of potential uses in scientific research applications. However, the biochemical and physiological effects of this compound are not yet fully understood, so its use in laboratory experiments should be approached with caution.
将来の方向性
There are a number of potential future directions for the study of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be studied for its potential use as an antifungal agent and for its ability to act as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to explore the potential applications of this compound in drug metabolism and other biochemical processes.
合成法
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide can be synthesized by a two-step process. In the first step, a 3-dimethylaminophenol is reacted with an aldehyde to form a Schiff base. The second step involves the reaction of the Schiff base with a 2-oxoindolin-3-ylidene methyl amine to form this compound. This two-step process has been demonstrated to be an efficient and reliable method for synthesizing this compound.
特性
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)12-6-5-7-13(10-12)25-11-16(23)20-21-17-14-8-3-4-9-15(14)19-18(17)24/h3-10,19,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPFRDDDICZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














